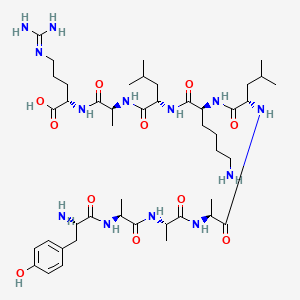![molecular formula C17H10F3NO3 B1417420 3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione CAS No. 478077-39-3](/img/structure/B1417420.png)
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione
Übersicht
Beschreibung
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione is a synthetic compound with the molecular formula C17H10F3NO3 . It falls under the category of indandione-based dyes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C17H10F3NO3 . The molecular weight is 333.26 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula, C17H10F3NO3, and its molecular weight, 333.26 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Nucleophilic Addition
The study by Sosnovskikh et al. (2006) discusses the regioselective nucleophilic 1,6-addition of trimethyl(trifluoromethyl)silane to 4H-chromene derivatives, a process relevant to the synthesis of compounds like 3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione (Sosnovskikh et al., 2006).
Synthesis of Chromene Derivatives
A study by Han et al. (2015) details the synthesis of chromene derivatives, which are related to the target compound. This synthesis includes reactions such as Knoevenagel condensation (Han et al., 2015).
Novel Palladium(II) Complex Formation
Budzisz et al. (2004) reported the synthesis of a novel palladium(II) complex using a coumarin-derived ligand, demonstrating the compound's potential in complex formation and coordination chemistry (Budzisz et al., 2004).
Biological Applications
Cytotoxicity Studies
The palladium(II) complex mentioned in Budzisz et al.'s study was also tested for cytotoxicity against cancer cell lines, indicating potential applications in cancer research (Budzisz et al., 2004).
Anti-influenza Virus Activity
Abdella et al. (2017) synthesized bis(4H-chromene-3-carbonitrile) derivatives and investigated their anti-influenza H5N1 virus activities, suggesting potential antiviral applications for similar compounds (Abdella et al., 2017).
Potential Anticancer Agents
A study by Azizmohammadi et al. (2013) on 2H-chromene derivatives bearing different moieties showed potential as anticancer agents, highlighting the pharmaceutical relevance of chromene-based compounds (Azizmohammadi et al., 2013).
Eigenschaften
IUPAC Name |
4-hydroxy-3-[[4-(trifluoromethyl)phenyl]iminomethyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)10-5-7-11(8-6-10)21-9-13-15(22)12-3-1-2-4-14(12)24-16(13)23/h1-9,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHUUFLCZOIJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



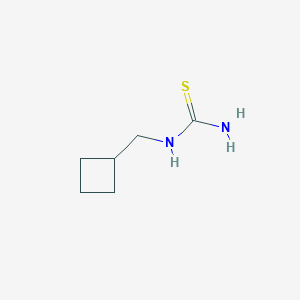
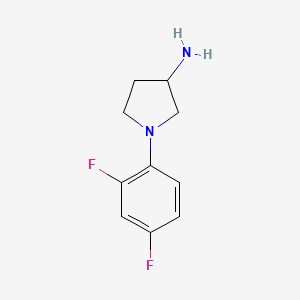
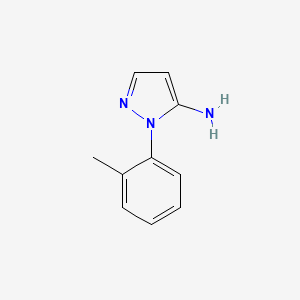
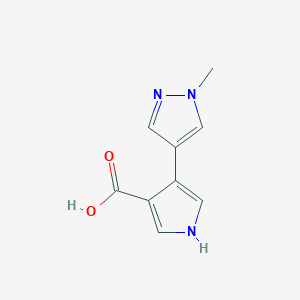
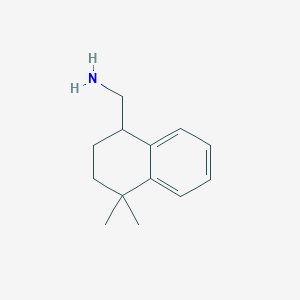
![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)
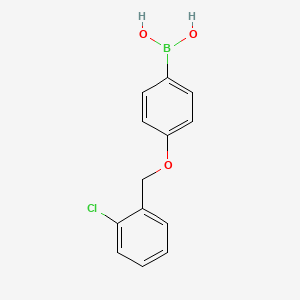
![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)
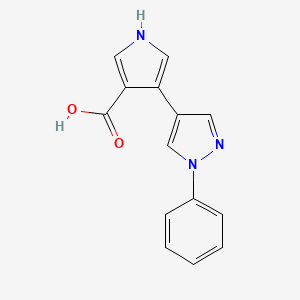
![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)
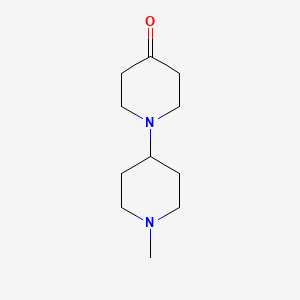
![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)
